ASP4132

AMPK activation EC50 breast cancer

ASP4132 is the only clinically evaluated indirect AMPK activator in its class, delivering nanomolar potency (EC50 0.018 µM) and >214-fold selectivity between high-responder (MDA-MB-453) and low-responder (SK-BR-3) breast cancer phenotypes. Unlike direct activators (AICAR) or millimolar metformin, it induces AMPKα1-ACC phosphorylation, mTORC1 inhibition, and autophagy at physiologically relevant concentrations. With human Phase I safety and PK data from a 39-patient trial, it serves as a benchmark for mitochondrial complex I inhibitor therapeutic window studies. Pre-screen cell lines for sensitivity and use a low-responder negative control to validate selectivity.

Molecular Formula C46H51F3N6O8S2
Molecular Weight 937.1 g/mol
Cat. No. B3017707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASP4132
Molecular FormulaC46H51F3N6O8S2
Molecular Weight937.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC1=NC=C(C=C1)CN2CCC(CC2)C3=CC4=C(C=C3)N=C(N4)C(=O)N5CCN(CC5)CC6=CC=C(C=C6)C(F)(F)F
InChIInChI=1S/C32H35F3N6O2.2C7H8O3S/c1-43-29-9-4-23(19-36-29)21-39-12-10-24(11-13-39)25-5-8-27-28(18-25)38-30(37-27)31(42)41-16-14-40(15-17-41)20-22-2-6-26(7-3-22)32(33,34)35;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,18-19,24H,10-17,20-21H2,1H3,(H,37,38);2*2-5H,1H3,(H,8,9,10)
InChIKeyKDMGCEXVMOJAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ASP4132 for Scientific Procurement: Core Identity of an Oral AMPK Activator with Clinical Trial History


ASP4132, also known as (5-{1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}-1H-benzimidazol-2-yl)(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methanone ditosylate [1], is a synthetic small-molecule indirect activator of adenosine monophosphate-activated protein kinase (AMPK) that functions through mitochondrial complex I inhibition [2]. It belongs to the benzimidazole-piperazine chemotype class developed for oncology applications, with an AMPK activation EC50 of 0.018 µM in whole-cell ELISA using the MDA-MB-453 human breast cancer cell line . ASP4132 gained attention for advancing to Phase I clinical evaluation (NCT02383368) in patients with treatment-refractory advanced solid tumors, a milestone few indirect AMPK activators have achieved [2].

Why ASP4132 Cannot Be Replaced by Generic AMPK Activators or Other Mitochondrial Complex I Inhibitors


AMPK activators are not functionally interchangeable. Direct AMPK activators such as AICAR bind the AMPK γ-subunit and activate the kinase broadly, producing non-selective growth inhibition across cancer cell lines [1]. In contrast, ASP4132 acts indirectly through mitochondrial complex I inhibition, triggering AMPK activation only in tumor cells with specific metabolic vulnerabilities [2]. Among mitochondrial complex I inhibitors, metformin requires millimolar concentrations for AMPK activation and has weak anti-cancer potency, while ASP4132 achieves nanomolar AMPK activation (EC50 = 0.018 µM) . Furthermore, the second-generation backup compound 27b, despite its improved hERG profile and aqueous solubility, has not been progressed to clinical trials, leaving ASP4132 as the only clinically evaluated compound in this specific indirect AMPK activator series with published human safety and pharmacokinetic data [3]. These mechanistic and translational differences mean that substituting ASP4132 with a generic AMPK activator or another complex I inhibitor would alter the target engagement profile, selectivity, and the body of evidence supporting experimental reproducibility.

ASP4132 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decisions


Nanomolar AMPK Activation Potency vs. AICAR and Metformin: EC50 Comparison

ASP4132 activates AMPK with an EC50 of 0.018 µM (18 nM) in a whole-cell ELISA assay using the MDA-MB-453 human breast cancer cell line . By comparison, the direct AMPK activator AICAR requires concentrations in the hundreds of micromolar range to produce equivalent AMPK activation in cellular assays—the discovery paper for ASP4132's chemical series demonstrated that lead compound 1 showed 'potent AMPK activation activity and attractive selectivity of cellular growth inhibition against human cancer cells compared to AICAR' [1]. In addition, the widely used indirect AMPK activator metformin requires millimolar concentrations (≥1 mM) to activate AMPK in cancer cells, making ASP4132 approximately 55,000-fold more potent on a molar basis [2].

AMPK activation EC50 breast cancer MDA-MB-453

Selective Cancer Cell Growth Inhibition: >214-Fold Selectivity Window MDA-MB-453 vs. SK-BR-3

ASP4132 exhibits a pronounced selectivity in cell growth inhibition between different human breast cancer cell lines. Against the high-responder cell line MDA-MB-453, ASP4132 displays an IC50 of 0.014 µM, whereas against the low-responder cell line SK-BR-3, the IC50 exceeds 3 µM, yielding a selectivity window greater than 214-fold [1]. In a direct head-to-head comparison published in the backup medicinal chemistry study, ASP4132 and compound 27b show comparable AMPK activation activity (EC50 0.018 µM vs 0.011 µM) and both retain this selective growth inhibition profile [2]. In contrast, the direct AMPK activator AICAR non-selectively inhibits growth across all evaluated breast cancer cell lines (OCUB-M, MDA-MB-453, SK-BR-3, AU-565) without discrimination between high and low responders [3]. This selectivity pattern is a distinguishing characteristic of the indirect AMPK activator chemotype to which ASP4132 belongs.

selective cytotoxicity breast cancer MDA-MB-453 SK-BR-3 precision medicine

In Vivo Tumor Regression in Breast Cancer Xenograft: Dose-Response Quantification

Oral administration of ASP4132 in an MDA-MB-453 breast cancer xenograft model in nude mice produces dose-dependent tumor growth inhibition and regression. At 1 mg/kg (p.o.), ASP4132 achieves a tumor growth inhibition (TGI) rate of 29%. At doses of 2, 4, and 8 mg/kg, tumor regression rates of 26%, 87%, and 96% are observed, respectively [1]. All doses were well tolerated over the 21-day dosing window with no body weight loss observed . For context, the backup compound 27b demonstrated comparable in vitro AMPK activation and cell growth inhibition but has no published in vivo xenograft efficacy data for direct comparison [2]. Metformin, at clinically relevant doses, typically achieves only modest tumor growth delay (TGI ~30-50%) in xenograft models, not frank tumor regression [3].

tumor regression xenograft MDA-MB-453 in vivo efficacy oral dosing

hERG Ion Channel Safety Margin: ASP4132 vs. Earlier Lead Compound 13 and Second-Generation Candidate 27b

In a direct head-to-head comparison using auto patch clamp electrophysiology, ASP4132 exhibited a hERG channel IC50 of 2.0 µM, representing a 2.7-fold improved hERG safety margin relative to earlier lead compound 13 (hERG IC50 = 0.74 µM) [1]. The calculated LogP and basic pKa values for ASP4132 (cLogP = 3.5, basic pKa = 8.3) are substantially lower than those of compound 13 (cLogP = 4.8, basic pKa = 9.2), consistent with the strategy of reducing hydrophobicity and basicity to mitigate hERG liability [2]. However, the second-generation clinical candidate compound 27b achieved a further improved hERG IC50 of >30 µM (cLogP = 2.7, basic pKa = 7.1), demonstrating that hERG optimization continued beyond ASP4132 [3]. No corrected QT (QTc) prolongation events were reported in the ASP4132 Phase I clinical trial [4].

hERG inhibition cardiotoxicity safety pharmacology lead optimization

Clinical-Stage Validation: First-in-Human Phase I Data with ASP4132 vs. Preclinical-Only Comparators

ASP4132 is the only compound from its specific indirect AMPK activator chemotype to have entered and completed a formal Phase I dose-escalation/dose-expansion clinical trial (NCT02383368) [1]. Among 39 patients with treatment-refractory advanced solid tumors, ASP4132 5 mg once daily was well tolerated, while dose-limiting toxicities (DLTs)—including fatigue, mental status changes, dizziness, lactic acidosis, enteritis, and posterior reversible encephalopathy syndrome—were observed at doses ≥7.5 mg [2]. Stable disease (tumor size change: +4% to +15%) was documented in 8 of 39 patients (20.5%) [3]. Plasma pharmacokinetics revealed rapid absorption with high inter-patient variability and drug accumulation from slow elimination [4]. By comparison, neither the earlier lead compound 13, the backup candidate 27b, nor any other compound from this chemical series has published human clinical data [5]. This clinical dataset, though demonstrating limited single-agent activity, provides investigators with the only human safety, tolerability, and PK reference point for this class of indirect AMPK activators.

Phase I clinical trial dose-limiting toxicity pharmacokinetics solid tumors NCT02383368

ASP4132 Optimized Application Scenarios: Evidence-Grounded Use Cases for Scientific Procurement


Preclinical Oncology Studies Requiring Selective, Biomarker-Defined Tumor Cell Targeting

ASP4132 is optimally deployed in breast cancer xenograft or in vitro models where the tumor cells exhibit a 'high-responder' phenotype (e.g., MDA-MB-453) rather than a 'low-responder' phenotype (e.g., SK-BR-3), as the compound displays a >214-fold selectivity window between these cell types [1]. Investigators studying metabolic vulnerability in cancer should pre-screen cell lines for ASP4132 sensitivity before committing to in vivo efficacy studies, and should include a low-responder cell line as a negative control to validate the selectivity mechanism [2].

AMPK Signaling Pathway Dissection with Clinical Translation Potential

For researchers investigating AMPK-mTORC1 signaling, ASP4132 provides a clinically characterized tool compound that activates AMPKα1-ACC phosphorylation, inhibits mTORC1, induces receptor tyrosine kinase (PDGFRα and EGFR) degradation, and triggers autophagy in NSCLC cells [1]. Unlike metformin, which requires suprapharmacological concentrations for AMPK activation in cancer cells, ASP4132 achieves pathway modulation at nanomolar concentrations (EC50 = 0.018 µM), enabling physiologically relevant dosing in mechanistic studies [2]. The availability of human Phase I pharmacokinetic data allows researchers to benchmark in vitro concentrations against clinically achievable plasma levels [3].

Mitochondrial Complex I Inhibition Studies with Validated Human Safety Data

ASP4132 is a mitochondrial complex I inhibitor with human safety characterization from a 39-patient Phase I trial [1]. This distinguishes it from other complex I inhibitors such as IACS-010759, which showed neurotoxicity in its own Phase I trial [2], and from metformin or phenformin, which have limited oncology-specific safety data [3]. Investigators studying the therapeutic window of mitochondrial complex I inhibition in cancer should use ASP4132 as a reference compound with defined dose-limiting toxicities (lactic acidosis, fatigue, mental status changes at doses ≥7.5 mg) and a documented 5 mg well-tolerated dose in humans .

Combination Therapy Studies Leveraging AMPK-mTORC1 Axis Dysregulation

ASP4132's demonstrated downstream effects—mTORC1 inhibition, Akt suppression, and autophagy induction—position it as a rational combination partner with PI3K/Akt/mTOR pathway inhibitors or with standard-of-care chemotherapy in NSCLC models [1]. Evidence that ASP4132 induces both apoptosis and programmed necrosis (via mitochondrial p53-CyPD-ANT1 association) suggests potential synergy with agents that engage complementary cell death mechanisms [2]. Researchers designing combination studies should note that ASP4132 single-dose administration achieved significant NSCLC xenograft growth inhibition in SCID mice, supporting intermittent dosing schedules in combination regimens [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ASP4132

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.